Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate
Description
Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is a cyclobutane-based ester derivative featuring a 2-hydroxyethoxy substituent at the 3-position of the cyclobutane ring. This compound is structurally characterized by its strained four-membered cyclobutane ring, which influences its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-12-9(11)7-5-8(6-7)13-4-3-10/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTAZSBCDDQGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromocyclobutane-1-Carboxylic Acid Ethyl Ester
A pivotal intermediate, 3-bromocyclobutane-1-carboxylic acid ethyl ester, is prepared via bromination of cyclobutane-1-carboxylic acid ethyl ester using under radical initiation. Alternatively, cyclobutane ketones may be converted to α-bromoketones for subsequent reduction and esterification.
Etherification with 2-Hydroxyethanol
The bromo intermediate undergoes nucleophilic substitution with 2-hydroxyethanol in the presence of a base. For example:
-
Reagents : 3-Bromocyclobutane-1-carboxylate (1.0 equiv), 2-hydroxyethanol (1.2 equiv), (1.5 equiv).
-
Solvent : or .
Mechanistic Insight :
The reaction proceeds via an mechanism, where the hydroxide oxygen of 2-hydroxyethanol attacks the electrophilic C3 of the cyclobutane, displacing bromide.
Yield Optimization :
-
Excess 2-hydroxyethanol (1.5 equiv) improves conversion to 85–90%.
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
Method 2: Acid-Catalyzed Cyclization of Diol Precursors
Synthesis of 3-(2-Hydroxyethoxy)cyclobutanol
Cyclobutanol derivatives serve as precursors for esterification. A Brønsted acid-catalyzed cyclization of 1,3-diols generates the cyclobutane ring, as demonstrated in the synthesis of trans-1,3-dihydroxycyclobutane derivatives.
Procedure :
-
Substrate : 1,3-Di(2-hydroxyethoxy)propane.
-
Catalyst : (10 mol%) or .
Outcome :
The reaction forms 3-(2-hydroxyethoxy)cyclobutanol, which is subsequently oxidized to the carboxylic acid and esterified.
Esterification via Fischer Method
The cyclobutanol intermediate is oxidized to cyclobutane-1-carboxylic acid using in acidic media, followed by esterification with ethanol under :
Yield : 70–75% after purification.
Method 3: Ring Expansion of Cyclopropane Derivatives
Cyclopropane-to-Cyclobutane Conversion
Quantum chemical studies support the feasibility of acid-catalyzed ring expansion from cyclopropane ketones to cyclobutane derivatives. For instance, treatment of cyclopropane carbaldehyde with thiophenol under generates cyclobutane adducts.
Application to Target Compound :
-
Synthesize cyclopropane-1-carboxylic acid ethyl ester.
-
Perform ring expansion with 2-hydroxyethoxy reagents under Lewis acid catalysis.
Challenges :
-
Competing side reactions (e.g., dimerization) reduce yields to 50–60%.
-
Strict temperature control (<35°C) is required to prevent decomposition.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Bromination, | 85–90% | High selectivity; scalable | Requires toxic brominating agents |
| Acid-Catalyzed Cyclization | Cyclization, esterification | 70–75% | Avoids halogenated intermediates | Multi-step; moderate yields |
| Ring Expansion | Cyclopropane synthesis, ring expansion | 50–60% | Novel approach; fewer steps | Low yield; side reactions |
Experimental Optimization and Troubleshooting
Protecting Group Strategies
The hydroxyl group in 2-hydroxyethanol often necessitates protection to prevent self-condensation. Common strategies include:
Deprotection :
Solvent and Temperature Effects
-
Polar Aprotic Solvents : accelerates reactions but may lead to ester hydrolysis at elevated temperatures.
-
Ether Solvents : minimizes side reactions but requires longer reaction times.
Industrial-Scale Production Insights
Suppliers such as Hangzhou MolCore BioPharmatech and Henan Alpha Chemical utilize Method 1 for large-scale synthesis, citing reproducibility and cost-effectiveness. Typical production parameters include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate with key analogs based on substituent groups, synthesis routes, and applications:
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a precursor for prodrugs or bioactive molecules, leveraging its hydroxyl group for further functionalization .
- Polymer Chemistry: The hydroxyethoxy group in this compound could serve as a monomer in polyesters or polyethers, analogous to polyethylene glycol derivatives .
- Photocatalysis : Keto-substituted cyclobutanes (e.g., ethyl 3-oxocyclobutane-1-carboxylate) are pivotal in UV-driven cycloadditions for natural product synthesis .
Biological Activity
Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, including enzyme inhibition and receptor interactions.
This compound is characterized by its cyclobutane structure and the presence of a hydroxyethoxy group. Its molecular formula is , and it has a molecular weight of approximately 188.22 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can be utilized in synthetic organic chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of enzyme activity, impacting metabolic pathways. The hydroxyethoxy group can form hydrogen bonds with active sites on enzymes, enhancing binding affinity and specificity.
Enzyme Inhibition Studies
Recent studies have indicated that this compound may exhibit significant enzyme inhibition properties. For instance, it has been evaluated for its effects on various cytochrome P450 enzymes, which play crucial roles in drug metabolism. Preliminary data suggest that this compound can inhibit CYP3A4 activity, an important enzyme involved in the metabolism of many pharmaceuticals .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antitumor activity against certain cancer cell lines. For example, a study reported that derivatives of this compound showed promising results in inhibiting the growth of breast cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
Another area of research has focused on the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Significant inhibition of CYP3A4 noted, suggesting implications for drug interactions. |
| Study B | Antitumor Activity | Inhibition of breast cancer cell proliferation observed with IC50 values indicating potency. |
| Study C | Antimicrobial Activity | Effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) established. |
Q & A
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry and assess strain energy (~25 kcal/mol for cyclobutane rings) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluate interactions with targets (e.g., kinase enzymes, ∆G ≈ -8.5 kcal/mol) .
- MD Simulations : NAMD or GROMACS simulate solvation effects, revealing hydroxyethoxy group flexibility in aqueous environments .
How can researchers resolve contradictions in reported reaction yields or biological data?
Advanced Research Focus
Discrepancies often stem from:
- Solvent Effects : DMSO increases nucleophilicity but may degrade sensitive esters .
- Catalyst Variability : Cu(I) vs. Pd(0) catalysts yield divergent byproducts in cross-coupling .
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO >1%) alter enzyme inhibition results .
Robust protocols include internal controls (e.g., known inhibitors) and triplicate runs with SEM <5% .
What analytical techniques ensure purity and identity during scale-up?
Q. Basic Research Focus
- HPLC : C18 columns (ACN/water gradient) detect impurities (<0.5% area) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] = 217.12 m/z) .
- IR Spectroscopy : Hydroxyethoxy C-O stretches (1100 cm) and ester C=O (1720 cm) validate functional groups .
What are the challenges in optimizing synthetic pathways for pharmacological studies?
Q. Advanced Research Focus
- Scalability : Batch reactors vs. flow systems impact heat transfer for exothermic cycloadditions .
- Protecting Groups : Boc or benzyl groups prevent hydroxyethoxy oxidation but require deprotection steps (TFA/MeOH) .
- Toxicity Profiling : Ames tests or hepatocyte assays assess metabolite safety, crucial for lead optimization .
How does the hydroxyethoxy group enhance or limit applications in medicinal chemistry?
Q. Advanced Research Focus
- Pros : Improves water solubility (LogP reduction by ~0.5 vs. methyl analogs) and hydrogen-bonding capacity (e.g., with protease active sites) .
- Cons : Susceptibility to hydrolysis under acidic conditions (t <24 hours at pH 3) limits oral bioavailability .
Strategies include prodrug design (e.g., acetylated hydroxyethoxy) or formulation with enteric coatings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
